6-Fluoropyridine-2-boronic acid CAS number and properties
6-Fluoropyridine-2-boronic acid CAS number and properties
An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid for Researchers and Drug Development Professionals
Introduction
6-Fluoropyridine-2-boronic acid is a key organoboron compound utilized extensively in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals. Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their degradation to boric acid is considered environmentally benign.[1]
Core Properties and Specifications
The fundamental properties of 6-Fluoropyridine-2-boronic acid are summarized below. This data is critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 916176-61-9 | [2][3][4] |
| Chemical Formula | C₅H₅BFNO₂ | [2][3][4] |
| Molecular Weight | 140.91 g/mol | [4][5] |
| IUPAC Name | (6-Fluoropyridin-2-yl)boronic acid | [3] |
| Synonyms | 6-Fluoropyridine-2-boronic acid, (6-Fluoro-2-pyridyl)boronic acid, B-(6-Fluoro-2-pyridinyl)-boronic acid | [3] |
| Physical State | Solid | [5] |
| MDL Number | MFCD08705713 | [2][4] |
| PubChem CID | 22832111 | [2] |
Applications in Drug Discovery and Development
Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]
6-Fluoropyridine-2-boronic acid is particularly significant for several reasons:
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Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them to interact with biological targets.[1]
-
Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in numerous natural products and pharmaceutically active compounds.[9]
-
Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved in-vivo half-life.[8]
This reagent is therefore highly valued for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of molecules in oncology, virology, and other therapeutic areas.[6][10]
Experimental Protocols
Synthesis of 6-Fluoropyridine-2-boronic acid
The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperatures.[1] The following is a representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-boronic acid.[11]
Reaction:
-
Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to slowly warm to -20 °C over one hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).
-
Stir the mixture at room temperature for 15 minutes.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid product.
Caption: Synthesis workflow for 6-Fluoropyridine-2-boronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[12] The following is a general and robust protocol for the cross-coupling of 6-Fluoropyridine-2-boronic acid with an aryl halide. The difficulty in coupling 2-pyridyl nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific conditions are chosen to mitigate these issues.[9][13]
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
-
6-Fluoropyridine-2-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[13]
-
Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, 6-Fluoropyridine-2-boronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-part system).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9][14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is fully consumed.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography on silica gel to obtain the final 2-arylpyridine product.[14]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 6-Fluoropyridine-2-boronic acid price,buy 6-Fluoropyridine-2-boronic acid - chemicalbook [m.chemicalbook.com]
- 5. 6-氟吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 11. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
